molecular formula C18H14N2O3 B11663561 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 6641-15-2

2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11663561
CAS No.: 6641-15-2
M. Wt: 306.3 g/mol
InChI Key: WSEHOPYMPJRJGA-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by the presence of a naphthalene ring fused with an oxazine ring, and a nitrophenyl group attached to the oxazine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multi-step process. One common method includes the condensation of 2-naphthol with 3-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the oxazine ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The oxazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

  • 2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2-(4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2-(2-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Comparison:

Properties

CAS No.

6641-15-2

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C18H14N2O3/c21-20(22)15-6-3-5-14(10-15)19-11-17-16-7-2-1-4-13(16)8-9-18(17)23-12-19/h1-10H,11-12H2

InChI Key

WSEHOPYMPJRJGA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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